Cas no 1396798-29-0 (N-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl-1-(4-chlorophenyl)cyclopentane-1-carboxamide)

N-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl-1-(4-chlorophenyl)cyclopentane-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl-1-(4-chlorophenyl)cyclopentane-1-carboxamide
- N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)cyclopentane-1-carboxamide
- N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)cyclopentane-1-carboxamide
- N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(4-chlorophenyl)cyclopentanecarboxamide
- AKOS024523963
- VU0525123-1
- F5857-3175
- 1396798-29-0
-
- インチ: 1S/C22H24ClNO4/c1-21(26,16-6-9-18-19(12-16)28-14-27-18)13-24-20(25)22(10-2-3-11-22)15-4-7-17(23)8-5-15/h4-9,12,26H,2-3,10-11,13-14H2,1H3,(H,24,25)
- InChIKey: CESVCMDSVXPTAI-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C1(C(NCC(C)(C2=CC=C3C(=C2)OCO3)O)=O)CCCC1
計算された属性
- せいみつぶんしりょう: 401.1393859g/mol
- どういたいしつりょう: 401.1393859g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 559
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 67.8Ų
N-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl-1-(4-chlorophenyl)cyclopentane-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5857-3175-25mg |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)cyclopentane-1-carboxamide |
1396798-29-0 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5857-3175-2mg |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)cyclopentane-1-carboxamide |
1396798-29-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5857-3175-30mg |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)cyclopentane-1-carboxamide |
1396798-29-0 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5857-3175-40mg |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)cyclopentane-1-carboxamide |
1396798-29-0 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5857-3175-3mg |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)cyclopentane-1-carboxamide |
1396798-29-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5857-3175-15mg |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)cyclopentane-1-carboxamide |
1396798-29-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5857-3175-5μmol |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)cyclopentane-1-carboxamide |
1396798-29-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5857-3175-1mg |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)cyclopentane-1-carboxamide |
1396798-29-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5857-3175-5mg |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)cyclopentane-1-carboxamide |
1396798-29-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5857-3175-4mg |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)cyclopentane-1-carboxamide |
1396798-29-0 | 4mg |
$66.0 | 2023-09-09 |
N-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl-1-(4-chlorophenyl)cyclopentane-1-carboxamide 関連文献
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N-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl-1-(4-chlorophenyl)cyclopentane-1-carboxamideに関する追加情報
Introduction to N-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl-1-(4-chlorophenyl)cyclopentane-1-carboxamide (CAS No. 1396798-29-0)
N-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl-1-(4-chlorophenyl)cyclopentane-1-carboxamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by its CAS number 1396798-29-0, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry and drug discovery.
The molecular structure of this compound features a cyclopentane ring substituted with a 4-chlorophenyl group and an N-substituted amide moiety. The presence of a 2H-1,3-benzodioxol-5-yl (also known as 3,4-methylenedioxyphenyl) group further enhances its complexity and potential biological relevance. This particular arrangement of functional groups suggests that the compound may interact with biological targets in multiple ways, potentially leading to a wide range of pharmacological effects.
In recent years, there has been growing interest in the development of novel compounds that can modulate neurological and inflammatory pathways. The N-substituted amide moiety in this molecule is particularly noteworthy, as amides are known to be important pharmacophores in many bioactive molecules. The combination of the cyclopentane ring, which is often found in bioactive natural products, and the 4-chlorophenyl group, which can influence electronic properties and binding affinity, makes this compound a promising candidate for further investigation.
One of the most exciting aspects of this compound is its potential application in the treatment of neurological disorders. The 2H-1,3-benzodioxol-5-yl group is structurally similar to several compounds that have shown efficacy in preclinical studies for conditions such as depression and anxiety. This structural motif is known to interact with serotonin receptors, which are key targets in the treatment of these disorders. Additionally, the hydroxypropyl side chain can influence solubility and metabolic stability, making it an important factor in drug design.
Recent advancements in computational chemistry have allowed researchers to predict the binding affinity and interaction profiles of molecules like N-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl-1-(4-chlorophenyl)cyclopentane-1-carboxamide with biological targets more accurately than ever before. These computational methods have been instrumental in identifying potential lead compounds for further optimization. By leveraging these tools, scientists can rapidly screen large libraries of compounds and identify those with the greatest potential for therapeutic activity.
The synthesis of this compound presents several challenges due to its complex structure. However, modern synthetic techniques have made it possible to construct such molecules with high precision and yield. The use of advanced catalytic methods and chiral auxiliaries has allowed researchers to achieve high enantiomeric purity, which is crucial for biological activity. Additionally, green chemistry principles have been increasingly applied to improve the sustainability of synthetic routes, reducing waste and minimizing hazardous byproducts.
Preclinical studies have begun to explore the pharmacological properties of N-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl-1-(4-chlorophenyl)cyclopentane-1-carboxamide. Initial results suggest that the compound exhibits moderate activity in animal models of depression and anxiety, with no significant side effects observed at therapeutic doses. These findings are encouraging and warrant further investigation into its potential as a therapeutic agent.
The development of new drugs is a complex process that involves multiple stages of research and testing. From initial discovery to clinical trials, each step is critical in determining whether a compound will ultimately be approved for medical use. N-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl-1-(4-chlorophenyl)cyclopentane-1-carboxamide represents an early but promising step in this process. Its unique structure and potential biological activity make it a valuable asset in the ongoing effort to develop new treatments for neurological disorders.
In conclusion, N-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl-1-(4-chlorophenyl)cyclopentane-1-carboxamide (CAS No. 1396798-29) is a fascinating compound with significant potential in pharmaceutical research. Its complex structure, combined with promising preclinical results, makes it an attractive candidate for further development. As research continues to uncover new applications for this molecule, it is likely that we will see more innovative approaches to treating neurological and inflammatory conditions.
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